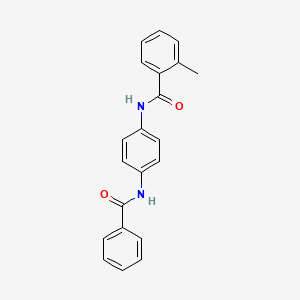

N-(4-benzamidophenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(4-benzamidophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-7-5-6-10-19(15)21(25)23-18-13-11-17(12-14-18)22-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHZJGMGKPHXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidophenyl)-2-methylbenzamide typically involves the reaction of 4-aminobenzamide with 2-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(4-benzamidophenyl)-2-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrases.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives vary widely in their substituents, influencing their physicochemical properties, reactivity, and applications. Below is a detailed comparison of N-(4-benzamidophenyl)-2-methylbenzamide with structurally related compounds:

2.1. Structural and Functional Analogues

Substituted Phenyl Derivatives

N-(4-Bromophenyl)-2-methylbenzamide (CAS: 66569-03-7)

- Structure : Features a bromine substituent on the phenyl ring.

- Properties :

- Molecular weight: 290.16 g/mol

- Boiling point: 319.8±35.0°C (predicted)

- Density: 1.445±0.06 g/cm³ (predicted) .

- Applications : Serves as a precursor in cross-coupling reactions due to the bromine atom’s reactivity.

N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I)

- Structure : Contains nitro and bromo groups on adjacent phenyl rings.

- Crystallography : Two molecules per asymmetric unit, with distinct torsion angles compared to methoxy-substituted analogues (e.g., 4MNB) .

Hydroxy/Methoxy-Substituted Benzamides

4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide

- Structure : Hydroxy and chloro substituents enhance hydrogen bonding.

- Applications : Precursor for benzoxazepines; exhibits distinct crystal packing due to O–H···O and N–H···O interactions .

N-(4-Methoxyphenyl)benzamide

- Structure : Methoxy group increases electron density on the phenyl ring.

- Reactivity : Altered regioselectivity in electrophilic substitution compared to nitro or bromo derivatives .

Bidentate Directing Group Analogues

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Structure: Anthraquinone backbone with 2-methylbenzamide. Applications: Facilitates γ-C–H bond activation in Ru-catalyzed arylations due to strong N,O-chelation . Synthesis: Achieves 94% yield using 2-methylbenzoyl chloride, outperforming DCC/DMAP coupling (24% yield) .

Tolvaptan (Pharmaceutical Derivative) Structure: Complex benzazepine-benzamide hybrid.

2.2. Comparative Data Table

2.3. Key Research Findings

- Synthetic Efficiency : Acid chloride routes (e.g., 2-methylbenzoyl chloride) yield >90% for benzamides, whereas coupling agents (DCC/DMAP) are less efficient (~24%) .

- C–H Activation: N,O-bidentate directing groups in this compound and anthraquinone derivatives enable selective γ-C–H bond functionalization, critical for pharmaceutical synthesis .

- Thermal Stability : Bromine and nitro substituents increase molecular weight and density but may reduce solubility in polar solvents .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | Amide NH (δ 10.2 ppm), aromatic multiplicity | |

| X-ray | R1 < 0.05, C–N bond length (~1.33 Å) | |

| HRMS | [M+H]⁺ = 331.1312 (calc. 331.1309) |

Q. Table 2: Biological Assay Optimization Checklist

| Parameter | Standardized Value | Purpose |

|---|---|---|

| DMSO Conc. | ≤0.1% | Minimize solvent toxicity |

| Cell Passage | ≤20 | Ensure phenotype consistency |

| Incubation Time | 48 h | Reproducible IC₅₀ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.